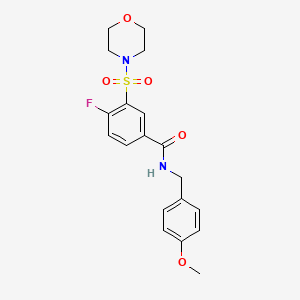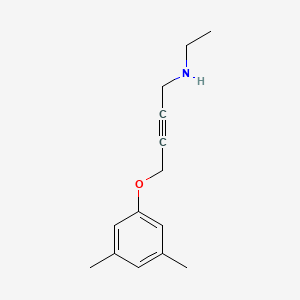![molecular formula C25H17ClN2O2 B4937501 N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide](/img/structure/B4937501.png)
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide, commonly known as BIX-01294, is a small molecule inhibitor that has been extensively studied for its potential use in epigenetic research. The compound was first synthesized in 2007 and has since been shown to have a variety of applications in scientific research.
Mécanisme D'action
BIX-01294 works by binding to the SET domain of G9a and preventing the enzyme from methylating H3K9. This leads to changes in gene expression and can have a variety of biological effects.
Biochemical and Physiological Effects:
BIX-01294 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis. BIX-01294 has also been shown to have neuroprotective effects and can promote the differentiation of stem cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BIX-01294 is its selectivity for G9a. This allows researchers to study the specific effects of G9a inhibition without affecting other enzymes or pathways. However, BIX-01294 has some limitations. The compound is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. Additionally, BIX-01294 has poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research involving BIX-01294. One area of interest is the development of more stable analogs of the compound that can be used in long-term studies. Additionally, researchers are interested in studying the effects of G9a inhibition in different cell types and in vivo models. Finally, there is interest in studying the potential therapeutic applications of BIX-01294, particularly in the treatment of cancer and neurodegenerative diseases.
In conclusion, BIX-01294 is a small molecule inhibitor that has shown great potential for use in epigenetic research. The compound is selective for G9a and can alter gene expression by preventing the methylation of H3K9. While there are some limitations to the use of BIX-01294, there are many potential future directions for research involving this compound.
Méthodes De Synthèse
BIX-01294 can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method involves the reaction of 5-chloro-2-aminobenzoxazole with 2-methyl-3-nitrobenzaldehyde to form a Schiff base. The Schiff base is then reduced to the corresponding amine using sodium borohydride. The final step involves the reaction of the amine with 1-naphthaldehyde to form BIX-01294.
Applications De Recherche Scientifique
BIX-01294 has been extensively studied for its potential use in epigenetic research. The compound is a selective inhibitor of the lysine methyltransferase G9a, which is responsible for the methylation of histone H3 lysine 9 (H3K9). By inhibiting G9a, BIX-01294 can prevent the methylation of H3K9 and alter gene expression.
Propriétés
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN2O2/c1-15-18(25-28-22-14-17(26)12-13-23(22)30-25)9-5-11-21(15)27-24(29)20-10-4-7-16-6-2-3-8-19(16)20/h2-14H,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYUXKPWSXYNDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC3=CC=CC=C32)C4=NC5=C(O4)C=CC(=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B4937423.png)
![4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline](/img/structure/B4937426.png)
![1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4937443.png)

![3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile](/img/structure/B4937452.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B4937455.png)
![N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4937461.png)
![2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B4937464.png)

![ethyl 1-[4-(benzyloxy)benzyl]-3-piperidinecarboxylate](/img/structure/B4937484.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4937509.png)
![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4937516.png)
![propyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B4937525.png)
